N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide
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Description
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, also known as MOBS, is a chemical compound that has been widely used in scientific research. MOBS is a sulfonamide-based compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying cellular and molecular processes.
Scientific Research Applications
Vasospasm Treatment in Subarachnoid Hemorrhage
A study investigated the effectiveness of endothelin receptor antagonists, including compounds related to N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, in treating vasospasm resulting from subarachnoid hemorrhage (SAH). The study found that oral administration of these antagonists significantly reduced the constriction of the basilar artery in a rabbit model, supporting their potential use in treating human SAH-induced vasospasm (Zuccarello et al., 1996).
Antiproliferative Activity Against Cancer Cell Lines
Novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, structurally similar to the compound , were synthesized and tested for antiproliferative activity against various tumor cell lines. Compounds demonstrated significant antiproliferative activity, indicating potential as anticancer agents (Motavallizadeh et al., 2014).
Cognitive Enhancing Properties
SB-399885, a compound structurally related to N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, was found to be a potent and selective antagonist of the 5-HT6 receptor with cognitive-enhancing properties. This study suggests potential therapeutic utility in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Potential in Photodynamic Therapy
A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which bear structural resemblance to N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide, was synthesized and showed promising properties for use in photodynamic therapy for cancer treatment. The compound exhibited high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitor Studies
N-substituted benzenesulfonamides, with structural similarities to the compound of interest, have been investigated as carbonic anhydrase inhibitors (CAIs), revealing important aspects of their inhibition mechanism. These findings contribute to the understanding of the therapeutic potential of CAIs (Di Fiore et al., 2011).
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-20-16-10-6-5-9-15(16)17(11-13-12-21-13)22(18,19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSMNZLMXLWRGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727125 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxyphenyl)-N-(oxiran-2-ylmethyl)benzenesulfonamide |
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